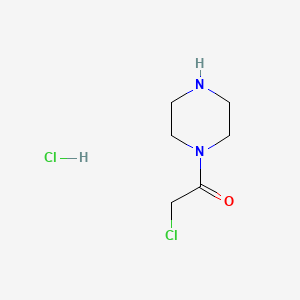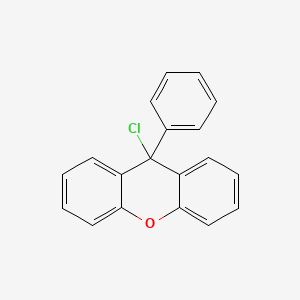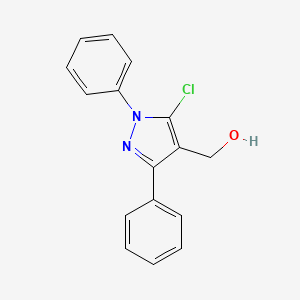
(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester
Descripción general
Descripción
“(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester” is a compound that belongs to the class of organic compounds known as carbamates . It is used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . It has a molecular formula of C8H15NO3 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of tert-butyl esters with SOCl2 at room temperature, providing acid chlorides in very good yields . Aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .Molecular Structure Analysis
The molecular structure of “this compound” is planar . The compound has a molecular weight of 173.210 Da .Chemical Reactions Analysis
Esters, including “this compound”, can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
“this compound” is a pale yellow liquid . It has a molecular formula of C8H15NO3 and a molecular weight of 173.21 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
Research has demonstrated various synthetic methodologies and chemical reactions involving compounds structurally related to "(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester." For instance, studies have explored the synthesis and crystallographic analysis of carbamic acid tert-butyl esters derived from carbazole compounds, highlighting their crystalline structures and intermolecular interactions which could be relevant for developing new materials or pharmaceutical compounds (Kant, Singh, & Agarwal, 2015).
Deprotection and Synthesis Techniques
The use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers has been studied, presenting an environmentally benign method that could be applied to the deprotection of "this compound" in the synthesis of more complex molecules. This method offers good selectivity and high yields under mild conditions, preserving the stereochemical integrity of substrates (Li et al., 2006).
Application in Polymer Synthesis
The synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates have been investigated, providing insights into the potential use of carbamic acid tert-butyl esters in the development of new polycarbonates. These studies explore the polymerization processes and the resultant material properties, which could have implications for biomedical applications and materials science (Sanda, Kamatani, & Endo, 2001).
Chemical Reactions in Dense Monolayers
Research has also delved into the chemical reactions of grafted esters in dense monolayers, aiming to functionalize solid surfaces with carboxylic acids through in situ thermal cleavage. This area of study could offer novel approaches to surface chemistry and the development of functional materials, potentially including applications for "this compound" (Dugas & Chevalier, 2011).
Mecanismo De Acción
The mechanism of action of “(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester” involves the reaction of tert-butyl esters with SOCl2 at room temperature, providing acid chlorides in very good yields . The combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild O t Bu deprotection .
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-4-oxobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-5-7(10)12/h4-6H2,1-3H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLJEEHPJMRSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635139 | |
| Record name | tert-Butyl (4-amino-4-oxobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-46-4 | |
| Record name | tert-Butyl (4-amino-4-oxobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


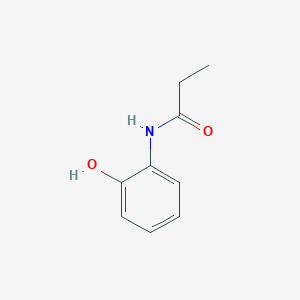

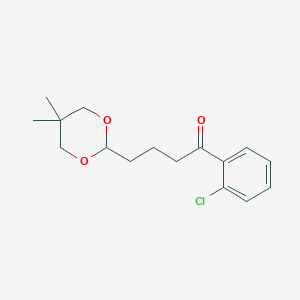
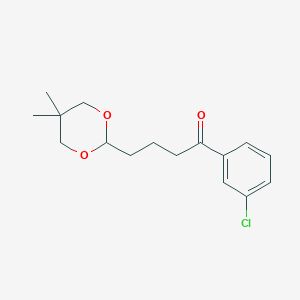

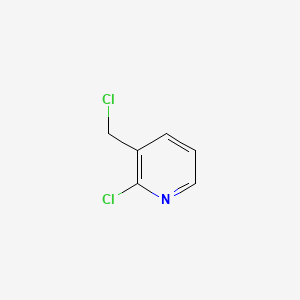
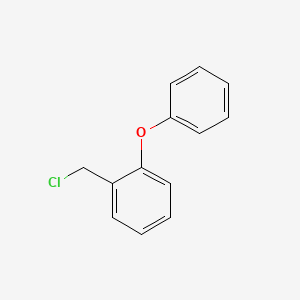
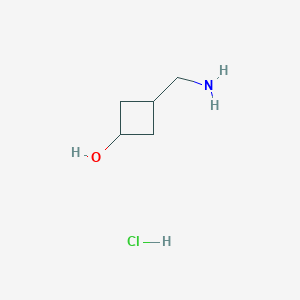
![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)
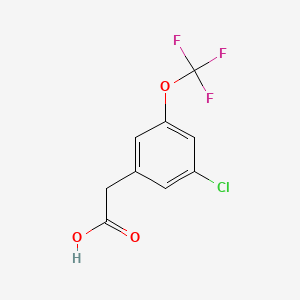
![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)
